

In-depth Technical Guide: 5-Bromo-2-chloro-4-fluoropyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *5-Bromo-2-chloro-4-fluoropyridine*

Cat. No.: *B567033*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-chloro-4-fluoropyridine is a halogenated pyridine derivative that serves as a crucial building block in modern medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring bromine, chlorine, and fluorine atoms on the pyridine ring, offers multiple reactive sites for a variety of chemical transformations. This versatility makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the development of novel active pharmaceutical ingredients (APIs). The strategic placement of these halogens allows for selective functionalization through various coupling and substitution reactions, providing a scaffold for creating diverse molecular architectures with potential therapeutic applications.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of **5-Bromo-2-chloro-4-fluoropyridine** is essential for its effective use in research and development. The following table summarizes its key identifiers and physical characteristics.

Property	Value
IUPAC Name	5-Bromo-2-chloro-4-fluoropyridine
CAS Number	1211580-49-2
Molecular Formula	C ₅ H ₂ BrClFN
Molecular Weight	210.43 g/mol
Predicted Boiling Point	201.8 ± 35.0 °C
Predicted Density	1.829 ± 0.06 g/cm ³

Note: The boiling point and density are predicted values and should be used as an estimate. Experimental data for these properties is not readily available in published literature.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **5-Bromo-2-chloro-4-fluoropyridine** is not widely published, a general understanding of its synthesis can be derived from methods used for analogous halogenated pyridines. A plausible synthetic route would likely involve a multi-step process starting from a readily available pyridine derivative.

A potential synthetic pathway could involve the following key transformations:

- Nitration: Introduction of a nitro group onto the pyridine ring.
- Reduction: Conversion of the nitro group to an amino group.
- Halogenation: Introduction of the bromo, chloro, and fluoro substituents through sequential halogenation and/or Sandmeyer-type reactions.

It is important to note that the precise reagents, reaction conditions, and purification methods would need to be optimized to achieve a good yield and high purity of the final product. Researchers should refer to patents and publications on the synthesis of similar multi-halogenated pyridines for methodological guidance.

Applications in Drug Discovery and Development

The primary application of **5-Bromo-2-chloro-4-fluoropyridine** lies in its role as a key intermediate in the synthesis of APIs. The distinct reactivity of the different halogen substituents allows for selective and sequential chemical modifications. For instance, the bromine atom is often utilized in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings) to form carbon-carbon or carbon-heteroatom bonds. The chlorine and fluorine atoms, on the other hand, can be targeted for nucleophilic aromatic substitution reactions.

This multi-functional handle makes **5-Bromo-2-chloro-4-fluoropyridine** a valuable starting material for creating libraries of compounds for high-throughput screening in drug discovery campaigns. While specific examples of marketed drugs derived from this particular intermediate are not prominently disclosed in the public domain, its structural motifs are found in various classes of therapeutic agents.

Safety and Handling

As with any chemical intermediate, proper safety precautions must be observed when handling **5-Bromo-2-chloro-4-fluoropyridine**. The following is a summary of its known hazard information based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

GHS Hazard Statements:

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

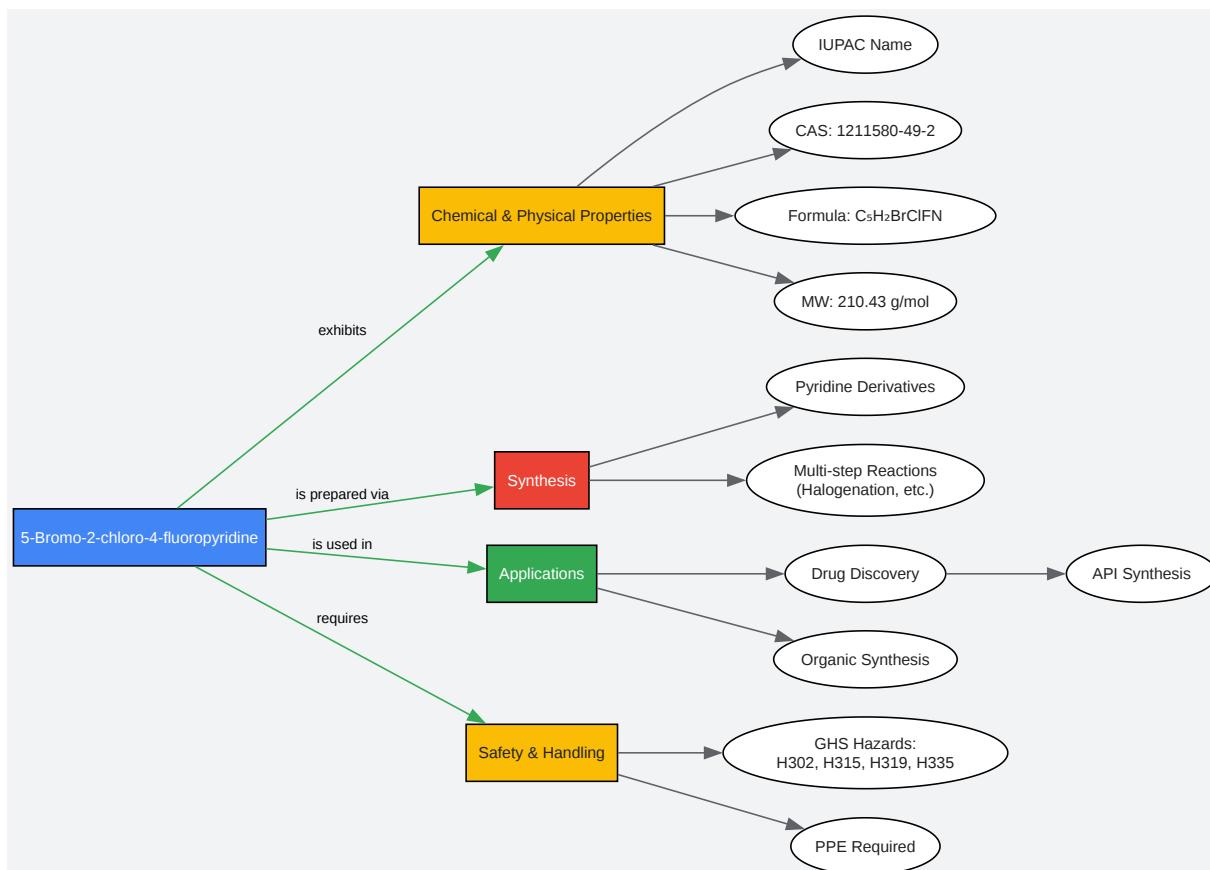
GHS Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapours/spray.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.
- P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

- P302+P352: IF ON SKIN: Wash with plenty of water.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. A full Safety Data Sheet (SDS) should be consulted before use.

Spectral Data and Characterization


Experimental spectral data for **5-Bromo-2-chloro-4-fluoropyridine** is not readily available in public databases. However, based on its structure, the following spectral characteristics can be predicted:

- ^1H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts and coupling patterns will be influenced by the adjacent halogen substituents.
- ^{13}C NMR: The carbon NMR spectrum would display five signals for the five carbon atoms of the pyridine ring. The chemical shifts will be significantly affected by the electronegativity of the attached halogens.
- Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (210.43 g/mol). The isotopic pattern of the molecular ion will be characteristic of a compound containing one bromine atom and one chlorine atom.

Researchers synthesizing or using this compound should perform their own analytical characterization to confirm its identity and purity.

Logical Relationships of **5-Bromo-2-chloro-4-fluoropyridine**

The following diagram illustrates the key attributes and relationships of **5-Bromo-2-chloro-4-fluoropyridine**.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [In-depth Technical Guide: 5-Bromo-2-chloro-4-fluoropyridine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b567033#iupac-name-for-5-bromo-2-chloro-4-fluoropyridine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com